molecular formula C16H22ClFN2O B5296146 2-(4-chloro-2-fluorophenyl)-N-[3-(1-piperidinyl)propyl]acetamide

2-(4-chloro-2-fluorophenyl)-N-[3-(1-piperidinyl)propyl]acetamide

Cat. No. B5296146
M. Wt: 312.81 g/mol
InChI Key: OKBACLWDFXCJRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chloro-2-fluorophenyl)-N-[3-(1-piperidinyl)propyl]acetamide, also known as CFPPA, is a chemical compound that has been extensively studied for its potential application in various scientific research fields. It belongs to the class of compounds known as fatty acid amide hydrolase (FAAH) inhibitors, which have been shown to modulate the endocannabinoid system and have potential therapeutic applications in various diseases.

Mechanism of Action

2-(4-chloro-2-fluorophenyl)-N-[3-(1-piperidinyl)propyl]acetamide acts as a selective inhibitor of FAAH, which is an enzyme that breaks down endocannabinoids in the body. By inhibiting FAAH, 2-(4-chloro-2-fluorophenyl)-N-[3-(1-piperidinyl)propyl]acetamide increases the levels of endocannabinoids in the body, which can modulate various physiological processes, including pain, inflammation, and mood. 2-(4-chloro-2-fluorophenyl)-N-[3-(1-piperidinyl)propyl]acetamide has been shown to have high selectivity for FAAH and does not affect other enzymes or receptors in the body.
Biochemical and Physiological Effects:
2-(4-chloro-2-fluorophenyl)-N-[3-(1-piperidinyl)propyl]acetamide has been extensively studied for its biochemical and physiological effects in various animal models and cell lines. It has been shown to increase the levels of endocannabinoids in the body, which can modulate various physiological processes, including pain, inflammation, and mood. 2-(4-chloro-2-fluorophenyl)-N-[3-(1-piperidinyl)propyl]acetamide has also been shown to inhibit the growth of cancer cells and reduce pain sensitivity in animal models.

Advantages and Limitations for Lab Experiments

2-(4-chloro-2-fluorophenyl)-N-[3-(1-piperidinyl)propyl]acetamide has several advantages for lab experiments, including its high selectivity for FAAH, its ability to modulate the endocannabinoid system, and its potential therapeutic applications in various diseases. However, 2-(4-chloro-2-fluorophenyl)-N-[3-(1-piperidinyl)propyl]acetamide also has some limitations, including its limited solubility in water and its potential toxicity at high doses.

Future Directions

2-(4-chloro-2-fluorophenyl)-N-[3-(1-piperidinyl)propyl]acetamide has potential for further research in various scientific fields, including neuroscience, cancer research, and pain management. Some future directions for research on 2-(4-chloro-2-fluorophenyl)-N-[3-(1-piperidinyl)propyl]acetamide include:
1. Further characterization of the biochemical and physiological effects of 2-(4-chloro-2-fluorophenyl)-N-[3-(1-piperidinyl)propyl]acetamide in various animal models and cell lines.
2. Investigation of the potential therapeutic applications of 2-(4-chloro-2-fluorophenyl)-N-[3-(1-piperidinyl)propyl]acetamide in various diseases, including anxiety, depression, schizophrenia, and cancer.
3. Development of new formulations of 2-(4-chloro-2-fluorophenyl)-N-[3-(1-piperidinyl)propyl]acetamide with improved solubility and bioavailability.
4. Investigation of the potential toxicity of 2-(4-chloro-2-fluorophenyl)-N-[3-(1-piperidinyl)propyl]acetamide at high doses.
5. Development of new FAAH inhibitors with improved selectivity and potency.
In conclusion, 2-(4-chloro-2-fluorophenyl)-N-[3-(1-piperidinyl)propyl]acetamide is a promising chemical compound that has potential for various scientific research applications. Its ability to modulate the endocannabinoid system and its potential therapeutic applications in various diseases make it a promising target for further research. However, more studies are needed to fully understand its biochemical and physiological effects and to develop new formulations with improved solubility and bioavailability.

Synthesis Methods

The synthesis of 2-(4-chloro-2-fluorophenyl)-N-[3-(1-piperidinyl)propyl]acetamide involves the reaction of 4-chloro-2-fluoroaniline with 3-(1-piperidinyl)propylamine in the presence of acetic anhydride and triethylamine. The resulting intermediate is then reacted with acetic acid to obtain the final product. The synthesis of 2-(4-chloro-2-fluorophenyl)-N-[3-(1-piperidinyl)propyl]acetamide has been optimized to achieve high yields and purity, and it has been extensively characterized using various analytical techniques.

Scientific Research Applications

2-(4-chloro-2-fluorophenyl)-N-[3-(1-piperidinyl)propyl]acetamide has been studied for its potential application in various scientific research fields, including neuroscience, cancer research, and pain management. In neuroscience, 2-(4-chloro-2-fluorophenyl)-N-[3-(1-piperidinyl)propyl]acetamide has been shown to modulate the endocannabinoid system and has potential therapeutic applications in various neurological disorders, including anxiety, depression, and schizophrenia. In cancer research, 2-(4-chloro-2-fluorophenyl)-N-[3-(1-piperidinyl)propyl]acetamide has been shown to inhibit the growth of cancer cells and has potential as a novel anticancer agent. In pain management, 2-(4-chloro-2-fluorophenyl)-N-[3-(1-piperidinyl)propyl]acetamide has been shown to reduce pain sensitivity and has potential as a new analgesic drug.

properties

IUPAC Name

2-(4-chloro-2-fluorophenyl)-N-(3-piperidin-1-ylpropyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClFN2O/c17-14-6-5-13(15(18)12-14)11-16(21)19-7-4-10-20-8-2-1-3-9-20/h5-6,12H,1-4,7-11H2,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKBACLWDFXCJRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCCNC(=O)CC2=C(C=C(C=C2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chloro-2-fluorophenyl)-N-[3-(1-piperidinyl)propyl]acetamide

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